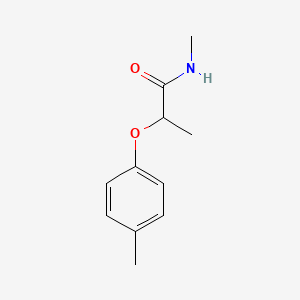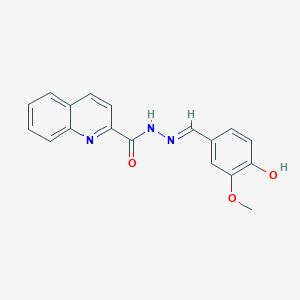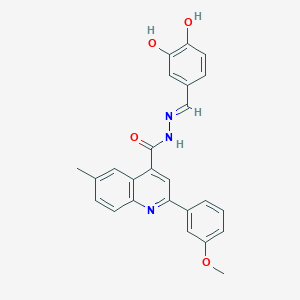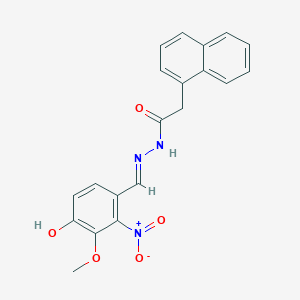![molecular formula C13H14N2O5 B6058415 ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B6058415.png)
ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as ethyl anilinoformate and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of ethyl anilinoformate is not fully understood. However, it is believed that the compound works by inhibiting the growth of bacterial cells. It is thought to do this by disrupting the bacterial cell membrane and interfering with the synthesis of bacterial DNA.
Biochemical and Physiological Effects:
Ethyl anilinoformate has been found to have several biochemical and physiological effects. Studies have shown that the compound has antimicrobial properties and can inhibit the growth of various bacterial strains. It has also been found to have antioxidant properties and can scavenge free radicals in the body.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl anilinoformate in lab experiments include its antimicrobial and antioxidant properties. The compound can be used to test the efficacy of new drugs for the treatment of bacterial infections. However, the limitations of using ethyl anilinoformate in lab experiments include its potential toxicity and the need for controlled conditions during synthesis.
Future Directions
There are several future directions for the study of ethyl anilinoformate. One potential application is in the development of new drugs for the treatment of bacterial infections. The compound could also be studied for its potential use in the development of new antioxidants. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential toxicity.
Synthesis Methods
The synthesis of ethyl anilinoformate involves the reaction between ethyl 2-oxobutanoate and anilinocarbonyl chloride. The reaction is catalyzed by triethylamine and yields ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate as the final product. The reaction is carried out under controlled conditions to ensure high yield and purity of the compound.
Scientific Research Applications
Ethyl anilinoformate has been extensively studied for its potential applications in scientific research. The compound has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in the development of new drugs for the treatment of bacterial infections.
properties
IUPAC Name |
ethyl (2E)-3-oxo-2-(phenylcarbamoyloxyimino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-3-19-12(17)11(9(2)16)15-20-13(18)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,18)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEARKUUYCNWBHY-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)NC1=CC=CC=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OC(=O)NC1=CC=CC=C1)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzenesulfonamide](/img/structure/B6058346.png)
![methyl (4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6058354.png)


![7-(2-cyclohexylethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058374.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6058385.png)

![N-1,3-benzodioxol-5-yl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6058400.png)

![N,N-dimethyl-4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B6058412.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B6058414.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)